molecular formula C11H13BrO2 B13971262 Benzoic acid, 4-bromo-2-propyl-, methyl ester CAS No. 643094-20-6

Benzoic acid, 4-bromo-2-propyl-, methyl ester

Katalognummer: B13971262
CAS-Nummer: 643094-20-6
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: HSVYJBGFZRKLKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-bromo-2-propyl-, methyl ester is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-bromo-2-propyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-bromo-2-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 4-hydroxy-2-propylbenzoic acid or 4-amino-2-propylbenzoic acid.

    Oxidation: Formation of 4-bromo-2-propylbenzoic acid or 4-bromo-2-propylbenzaldehyde.

    Reduction: Formation of 4-bromo-2-propylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-bromo-2-propyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-bromo-2-propyl-, methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

    Benzoic acid, 4-bromo-, methyl ester: Similar structure but lacks the propyl group.

    Benzoic acid, 4-chloro-2-propyl-, methyl ester: Similar structure with a chlorine atom instead of bromine.

    Benzoic acid, 4-bromo-2-methyl-, methyl ester: Similar structure with a methyl group instead of a propyl group.

Uniqueness: Benzoic acid, 4-bromo-2-propyl-, methyl ester is unique due to the presence of both a bromine atom and a propyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

643094-20-6

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

methyl 4-bromo-2-propylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-3-4-8-7-9(12)5-6-10(8)11(13)14-2/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

HSVYJBGFZRKLKA-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=CC(=C1)Br)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.